Methyl 3-amino-2-bromobenzoate
Overview
Description
Methyl 3-amino-2-bromobenzoate is an organic compound, a derivative of benzoic acid, that contains both amino and bromo functional groups attached to the benzene ring. Its unique structure enables it to undergo various chemical reactions, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to Methyl 3-amino-2-bromobenzoate often involves halogenation, amidation, or other palladium-catalyzed cross-coupling reactions. For instance, a general two-step synthesis approach for related structures starts with palladium-catalyzed arylation followed by acidic deprotection/cyclization sequences (Lefebvre et al., 2010). Another example involves the regioselective bromocyclization of 2-alkynylbenzoic acids to create structurally similar compounds (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of Methyl 3-amino-2-bromobenzoate is characterized by the presence of a bromine atom and an amino group on a benzene ring, making it a versatile compound for further chemical transformations. Structural analyses often utilize techniques such as NMR, IR spectroscopy, and X-ray crystallography to determine the configuration and electronic environment of the molecule.
Chemical Reactions and Properties
Compounds like Methyl 3-amino-2-bromobenzoate participate in various chemical reactions, including but not limited to, palladium-catalyzed coupling reactions, nucleophilic substitutions, and cyclization reactions to form heterocycles. These reactions are facilitated by the presence of the amino and bromo functional groups, which act as reactive sites for bond formation (Wu et al., 2013).
Scientific Research Applications
Antifungal Applications : A related compound, Methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, shows significant cytotoxic activity against Malassezia furfur, suggesting potential for developing drug candidates for skin diseases caused by fungi, particularly seborrheic dermatitis (Trifonov et al., 2020).
Antitumor Potential : Research indicates potential antitumor applications due to the synthesis of compounds with radiochemical purity and suitability for metabolism and tissue distribution studies in animals (Hill & Eaddy, 1994).
Nonlinear Optical (NLO) Applications : Methyl 2-amino-5-bromobenzoate, a related compound, has been studied for its optical, thermal, and mechanical stability, indicating potential for NLO applications (Parthasarathy & Gopalakrishnan, 2012).
Synthesis of Key Intermediates in Anti-Cancer Drugs : A study presents a method for the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).
Thermochromic Applications : Palladium-catalyzed amination of bromofluorans and bromobenzo[a]fluorans produces intense black shades in methyl stearate containing bisphenol A, offering an alternative approach to various amino substituted fluorans (Azizian et al., 2012).
Solubility Data for Drug Development : A study provides valuable thermochemical and solubility data on bromobenzoic acids, which is useful for assessing water solubility of sparingly soluble drugs (Zherikova et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-2-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXWZYZFLFEHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544174 | |
Record name | Methyl 3-amino-2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-bromobenzoate | |
CAS RN |
106896-48-4 | |
Record name | Methyl 3-amino-2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-2-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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